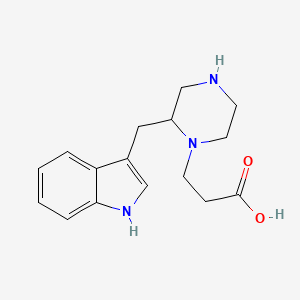
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is a compound that features an indole moiety linked to a piperazine ring, which is further connected to a propanoic acid group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The indole derivative is then reacted with a piperazine derivative under suitable conditions to form the desired linkage.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid has several scientific research applications, including:
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: It may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The piperazine ring may also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and various metabolic pathways.
Uniqueness
3-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)propanoic acid is unique due to its combination of an indole moiety with a piperazine ring and a propanoic acid group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H21N3O2 |
|---|---|
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
3-[2-(1H-indol-3-ylmethyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)5-7-19-8-6-17-11-13(19)9-12-10-18-15-4-2-1-3-14(12)15/h1-4,10,13,17-18H,5-9,11H2,(H,20,21) |
Clave InChI |
MZBKXWUQVDWXAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


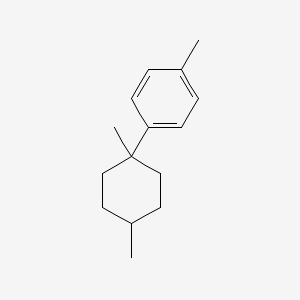
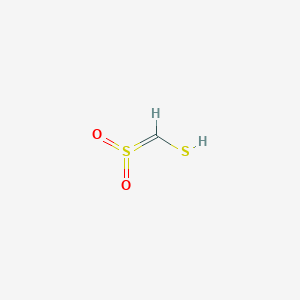
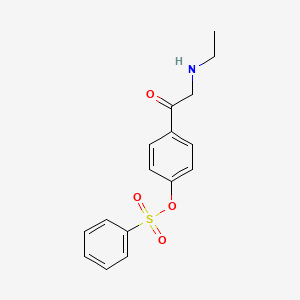
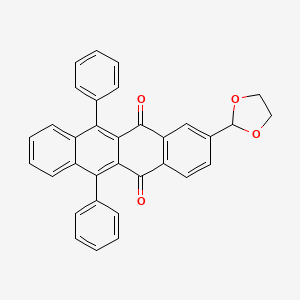
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
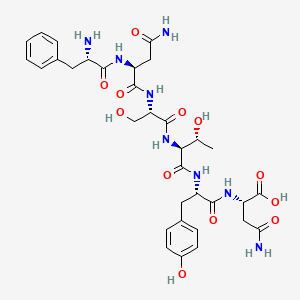
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
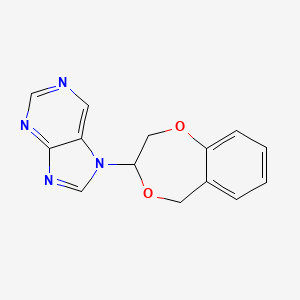


![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
